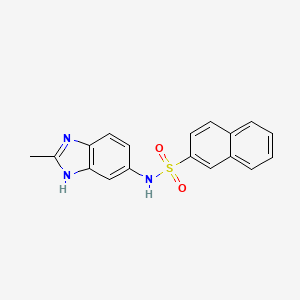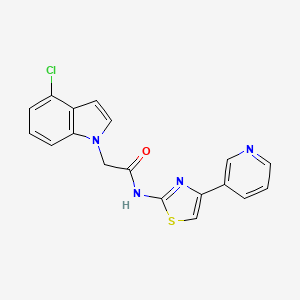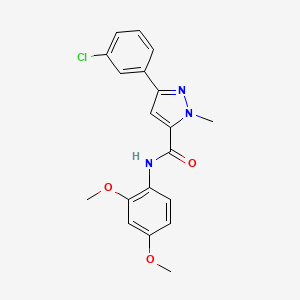![molecular formula C19H21N7O2 B12162257 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B12162257.png)
4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolopyridazine core and a benzimidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide typically involves multiple steps. The initial step often includes the formation of the triazolopyridazine core through cyclization reactions. This is followed by the introduction of the methoxy group and the benzimidazole moiety. The final step involves the coupling of the triazolopyridazine core with the benzimidazole derivative under specific reaction conditions, such as the use of coupling agents and solvents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.
科学的研究の応用
4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Uniqueness
Compared to similar compounds, 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide is unique due to its specific structural features, such as the combination of the triazolopyridazine core and the benzimidazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C19H21N7O2 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]butanamide |
InChI |
InChI=1S/C19H21N7O2/c1-25-14-7-4-3-6-13(14)21-17(25)12-20-18(27)9-5-8-15-22-23-16-10-11-19(28-2)24-26(15)16/h3-4,6-7,10-11H,5,8-9,12H2,1-2H3,(H,20,27) |
InChIキー |
WKSNAULVXKCJCU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CCCC3=NN=C4N3N=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-((2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl)azanediyl)diacetic acid](/img/structure/B12162181.png)
![ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B12162185.png)
![methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B12162186.png)



![1,3,6-trimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162215.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12162219.png)
![(5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12162225.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12162228.png)
![4-(2-{4-[(difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12162230.png)
![2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B12162239.png)
![2-(2-oxoindolin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide](/img/structure/B12162252.png)
